![molecular formula C19H24N2O2 B14282359 (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene CAS No. 132545-64-3](/img/structure/B14282359.png)
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as a phenol or aniline derivative, under basic conditions to form the azobenzene structure.
For example, the synthesis might start with 4-hexyloxyaniline and 4-methoxyaniline. The 4-hexyloxyaniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with 4-methoxyaniline in an alkaline medium to yield the desired azobenzene compound.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Typical conditions involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzenes, depending on the electrophile used.
科学研究应用
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and light-driven processes.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with photoresponsive properties.
作用机制
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene involves the photoisomerization of the azobenzene group. Upon exposure to light, the compound can switch between its trans (E) and cis (Z) isomers. This isomerization can induce changes in the molecular structure and properties, which can be harnessed for various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules or altering the properties of materials.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound with no substituents on the phenyl rings.
Disperse Orange 3: An azobenzene dye with a nitro group and an ethyl group on the phenyl rings.
Methyl Red: An azobenzene dye with a carboxylic acid group and a dimethylamino group on the phenyl rings.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene is unique due to the presence of the hexyloxy and methoxy groups, which can influence its solubility, stability, and photoresponsive behavior. These substituents can also affect the compound’s interactions with other molecules, making it suitable for specific applications where other azobenzenes may not be as effective.
属性
CAS 编号 |
132545-64-3 |
|---|---|
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
(4-hexoxyphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C19H24N2O2/c1-3-4-5-6-15-23-19-13-9-17(10-14-19)21-20-16-7-11-18(22-2)12-8-16/h7-14H,3-6,15H2,1-2H3 |
InChI 键 |
QULHZIZKZQPFRX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


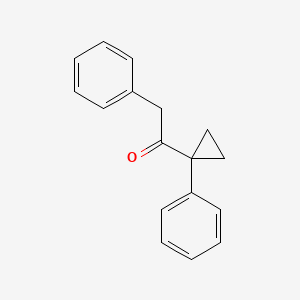

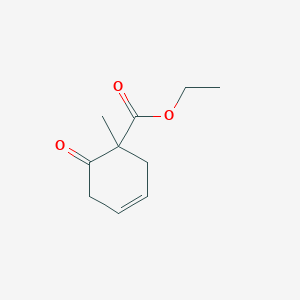

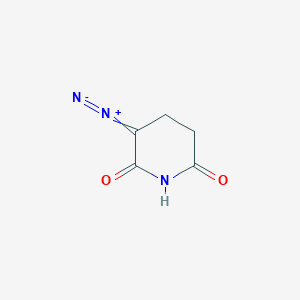

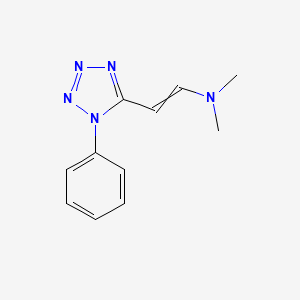
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)

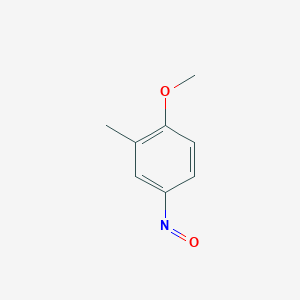
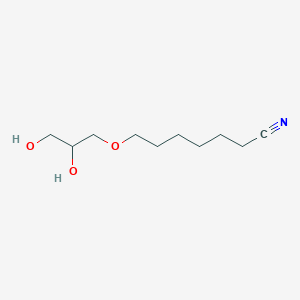
![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
